Traxillaside
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3/t16-,17+,22+,23+,24-,25+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLAOALYPCJBD-XMCPWRAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Lignans
Lignans (B1203133) are a large and diverse group of phenolic compounds found in plants. They are formed by the coupling of two phenylpropanoid units.
Biosynthesis and Structural Diversity: The biosynthesis of lignans begins with the shikimate pathway, leading to the formation of phenylalanine. oregonstate.edu This is then converted to cinnamic acid and subsequently to various hydroxycinnamic acids, which are precursors for a wide array of secondary metabolites, including lignans. oregonstate.edu The coupling of two coniferyl alcohol molecules, a key step, leads to the formation of pinoresinol (B1678388), a foundational lignan (B3055560) from which many others are derived. nih.gov This biosynthetic pathway gives rise to a vast structural diversity, with lignans being classified into several subtypes, such as dibenzylbutyrolactones, arylnaphthalenes, and furans. nih.govnih.gov
Biological Significance: In plants, lignans play crucial roles in defense against pathogens and environmental stressors. oregonstate.edu They contribute to the structural integrity of the cell wall and act as a physical barrier against microbial invasion. oregonstate.edu In animal systems, including humans, ingested plant lignans are metabolized by gut microflora into enterolignans, such as enterodiol and enterolactone. oregonstate.edu These metabolites can mimic the effects of estrogen and are classified as phytoestrogens. oregonstate.edu Research has explored the biological activities of various lignans, revealing potential antioxidant, anti-inflammatory, antiviral, and antitumor properties. nih.gov
It is important to note that while there is extensive literature on lignans as a class, and on specific lignans like Tracheloside , a compound with a similar name, no specific data for "Traxillaside" could be retrieved. Therefore, the historical context of its discovery, initial isolation, and the current research landscape, as requested in the outline, cannot be provided.
Should "this compound" be a novel or recently discovered compound, information may become available in scientific literature in the future.
Natural Occurrence, Isolation, and Phytochemical Profiling of Traxillaside
Plant Sources and Geographic Distribution
Traxillaside has been identified in at least two distinct plant species belonging to different families: Torreya nucifera of the Taxaceae family and Trachelospermum jasminoides of the Apocynaceae family.
Torreya nucifera (Taxaceae) as a Source of this compound
Torreya nucifera, commonly known as Japanese nutmeg-yew or Kaya, is a coniferous tree native to southern Japan and South Korea's Jeju Island. This slow-growing evergreen tree can be found in mountainous areas, often in moist, shaded conditions. Its historical distribution is linked to the Arcto-Tertiary Geoflora, with related species found in other parts of Asia and North America, indicating a much wider range in warmer geological periods.
Scientific investigations have confirmed the presence of this compound in the bark of Torreya nucifera. The isolation of this compound is often part of broader phytochemical studies aimed at identifying various lignans (B1203133) and other secondary metabolites within this species.
Trachelospermum jasminoides (Apocynaceae) as a Source of this compound
Trachelospermum jasminoides, also known as star jasmine or Confederate jasmine, is a woody, evergreen climbing plant native to eastern and southeastern Asia, including Japan, Korea, southern China, and Vietnam. ncsu.edu It is widely cultivated as an ornamental plant in many parts of the world for its fragrant white flowers and dense foliage. rhs.org.ukrhs.org.uk This vine thrives in a variety of habitats, from forest edges to roadsides, and prefers warm, humid environments. mdpi.com
The primary suitable habitats for Trachelospermum jasminoides are concentrated in the subtropical monsoon regions of East and Central China, including provinces such as Taiwan, Jiangxi, Zhejiang, Jiangsu, and Fujian. mdpi.com Phytochemical analyses have revealed that the stems and leaves of T. jasminoides are sources of this compound, among other lignans.
Other Potential Botanical Sources and Related Plant Genera
While Torreya nucifera and Trachelospermum jasminoides are confirmed sources of this compound, the broader family of dibenzylbutyrolactone lignans, to which this compound belongs, is distributed across a wide array of plant families. Over 85 natural dibenzylbutyrolactone lignans have been identified from various plant sources. nih.gov
Genera known to be rich in lignans, and therefore potential, though unconfirmed, sources of this compound or structurally similar compounds, include:
Forsythia : Species such as Forsythia intermedia contain various dibenzylbutyrolactone lignan (B3055560) derivatives.
Arctium : Arctium lappa (burdock) is a well-known source of the related lignan, arctigenin.
Anthriscus : Anthriscus sylvestris (wild chervil) is noted for its diverse profile of bioactive lignans. researchgate.net
Himalaiella : Himalaiella heteromalla has been identified as a source of dibenzyl-γ-butyrolactone lignans.
Further phytochemical screening of these and other related genera could potentially identify new botanical sources of this compound.
Extraction Methodologies from Plant Matrices
The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction to obtain a crude mixture of phytochemicals, followed by various purification techniques to isolate the target compound.
Solvent Extraction Techniques (e.g., Methanolic Extraction)
Solvent extraction is a fundamental step in isolating this compound from plant tissues. The choice of solvent is critical and is determined by the polarity of the target compound. For lignan glycosides like this compound, which are relatively polar, alcohols and their aqueous mixtures are highly effective.
Methanol (B129727) is a commonly used solvent for the extraction of lignans from plant materials. The general process involves:
Preparation of Plant Material : The plant material (e.g., bark of T. nucifera or stems and leaves of T. jasminoides) is first dried to remove moisture and then ground into a fine powder. This increases the surface area, allowing for more efficient solvent penetration.
Maceration or Soxhlet Extraction : The powdered plant material is soaked in methanol for an extended period (maceration) or subjected to continuous extraction in a Soxhlet apparatus. Both methods facilitate the dissolution of this compound and other methanol-soluble compounds from the plant matrix.
Concentration : After extraction, the solvent, now containing the dissolved phytochemicals, is separated from the solid plant residue by filtration. The resulting methanolic extract is then concentrated under reduced pressure, often using a rotary evaporator, to yield a crude extract.
Aqueous mixtures of methanol or ethanol (typically 70-100%) are also frequently employed, as the addition of water can enhance the penetration of the solvent into the plant matrix. nih.gov
Pre-purification Strategies for Crude Extracts
The crude methanolic extract contains a complex mixture of compounds, including lignans, flavonoids, tannins, and chlorophylls. Therefore, pre-purification steps are necessary to simplify the mixture before the final isolation of this compound. Common strategies include:
Liquid-Liquid Partitioning : The crude extract can be suspended in water or an aqueous alcohol solution and then partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This separates compounds based on their differential solubility. Lignan glycosides like this compound typically concentrate in the more polar fractions.
Column Chromatography (Initial Separation) : The crude or partially purified extract is often subjected to column chromatography using adsorbents like silica gel or macroporous resins (e.g., Diaion HP-20). nih.gov This allows for the separation of compounds into fractions based on their polarity. Fractions are collected and monitored by techniques such as Thin-Layer Chromatography (TLC) to identify those containing this compound. researchgate.netnih.gov
Alkaline Digestion : In some cases, alkaline digestion of the plant material can be used to enhance the release of lignans. nih.gov
Following these pre-purification steps, the enriched fractions containing this compound are then subjected to further, more refined chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to achieve final purification of the compound. researchgate.netnih.gov
Chromatographic Separation Techniques for this compound Isolation
The purification of this compound from its natural sources relies on a multi-step chromatographic process. This typically involves a sequence of techniques that separate compounds based on differing physical and chemical properties such as polarity, size, and charge.
Normal-Phase Chromatography (e.g., Silica Gel)
Normal-phase chromatography is a fundamental technique frequently utilized in the initial stages of this compound purification. In this method, a polar stationary phase, most commonly silica gel, is used in conjunction with a non-polar mobile phase. nih.govnih.govmdpi.comoregonstate.eduresearchgate.net The separation mechanism is based on the principle of adsorption, where compounds with more polar functional groups adhere more strongly to the silica gel and thus elute more slowly. researchgate.net Less polar compounds have a weaker interaction with the stationary phase and are carried through the column more quickly by the mobile phase.
For the isolation of lignans like this compound, a crude plant extract is typically loaded onto a silica gel column. researchgate.net A solvent system, often a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate, is then passed through the column. researchgate.net By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted based on their polarity. This allows for the separation of this compound from other less polar or more polar compounds present in the extract. The effectiveness of this separation is often monitored by techniques such as Thin Layer Chromatography (TLC). nih.gov
Reversed-Phase Chromatography (e.g., ODS)
Following initial fractionation by normal-phase chromatography, reversed-phase chromatography is often employed for further purification of this compound. This technique uses a non-polar stationary phase, such as octadecyl-functionalized silica (ODS or C18), and a polar mobile phase, typically a mixture of water and a solvent like methanol or acetonitrile. cabidigitallibrary.orgmdpi.com
In reversed-phase chromatography, the separation principle is the opposite of normal-phase. Non-polar compounds interact more strongly with the non-polar stationary phase and are retained longer, while polar compounds have a greater affinity for the polar mobile phase and elute more quickly. cabidigitallibrary.org This method is particularly effective for separating compounds with moderate polarity, such as lignans. Fractions containing this compound from the initial silica gel chromatography are concentrated and then subjected to reversed-phase chromatography. A gradient of decreasing polarity in the mobile phase (e.g., from a high water content to a high organic solvent content) is used to elute the compounds. This step is crucial for separating this compound from other closely related lignans that may have similar polarities.
Gel Filtration Chromatography (e.g., Sephadex LH-20)
Gel filtration, or size-exclusion chromatography, separates molecules based on their size. mdpi.comsamhsa.govnih.govnih.gov Sephadex LH-20 is a common medium used for this purpose, particularly for the separation of natural products in organic solvents. mdpi.comsamhsa.govnih.govnih.gov It is a hydroxypropylated dextran gel that has both hydrophilic and lipophilic properties, allowing it to be used with a variety of solvents. mdpi.com
In the context of this compound isolation, fractions are passed through a column packed with Sephadex LH-20. mdpi.comsamhsa.gov Larger molecules are excluded from the pores of the gel beads and therefore travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This technique is effective for removing high molecular weight impurities, such as pigments and polymers, as well as very small molecules, leading to a more purified this compound fraction. The choice of solvent is critical and can influence the separation by introducing partitioning effects in addition to size exclusion. mdpi.com
Macroporous Resin Column Chromatography
Macroporous resin chromatography is a valuable technique for the enrichment and preliminary purification of compounds from large volumes of crude extract. These resins are synthetic polymers with a porous structure and a large surface area, which allows them to adsorb molecules from a solution. The adsorption can be based on polarity (e.g., non-polar, weakly polar, or polar resins) or ion exchange.
For the isolation of lignans, a crude aqueous or alcoholic extract is passed through a column packed with a suitable macroporous resin. This compound and other compounds of similar polarity are adsorbed onto the resin, while more polar or less polar impurities are washed away. Subsequently, the adsorbed compounds are eluted using a solvent of appropriate polarity, such as ethanol at varying concentrations. This step effectively concentrates the target compounds and removes a significant amount of interfering substances like sugars and salts, preparing the sample for further high-resolution chromatographic steps.
Bioactivity-Guided Fractionation Approaches
Bioactivity-guided fractionation is a strategy used to isolate bioactive compounds from natural sources. This approach involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity (e.g., antioxidant, anti-inflammatory, or cytotoxic effects). The most active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.
If this compound is being investigated for a particular biological effect, this method would be employed. The crude extract would be fractionated using one of the chromatographic techniques mentioned above. Each resulting fraction would then be assayed. The fraction exhibiting the highest activity would be selected for further purification, guiding the isolation process towards the target bioactive compound, this compound. This method is highly efficient for discovering new bioactive natural products and ensuring that the purification efforts are focused on the compounds of interest.
Co-occurring Lignans and Related Metabolites in this compound-Producing Plants
Plants that produce this compound also synthesize a variety of other structurally related lignans and secondary metabolites. The specific profile of these co-occurring compounds can vary depending on the plant species, environmental conditions, and the part of the plant being analyzed. A general phytochemical screening of such plants would likely reveal the presence of several classes of compounds.
Commonly, plants rich in lignans also contain other phenolic compounds. A phytochemical screening would likely identify the presence of:
Flavonoids: These are a diverse group of polyphenolic compounds known for their antioxidant properties. cabidigitallibrary.org
Phenolic Acids: Simple phenols and phenolic acids are common in plant extracts.
Tannins: These are high molecular weight polyphenols that can precipitate proteins. cabidigitallibrary.org
Steroids and Terpenoids: These are lipophilic compounds biosynthetically derived from isoprene units. cabidigitallibrary.org
Alkaloids: Nitrogen-containing compounds that often exhibit significant physiological activity. cabidigitallibrary.org
Saponins: Glycosides that can form a soapy lather in water. cabidigitallibrary.org
Dibenzylbutyrolactone Lignans (e.g., Arctigenin, Traxillagenin, Arctiin, Matairesinol (B191791), 4-Demethyltraxillagenin)
The most characteristic group of lignans found alongside this compound in Trachelospermum species are those with a dibenzylbutyrolactone skeleton. nih.govresearchgate.net this compound itself is a glycoside of Traxillagenin. These compounds are a significant focus of phytochemical research on this genus.
Key examples of dibenzylbutyrolactone lignans isolated from Trachelospermum include:
Arctigenin and Arctiin: Arctigenin and its glycoside, Arctiin, are frequently identified in extracts from Trachelospermum plants. researchgate.net
Traxillagenin: This is the aglycone (non-sugar) part of this compound and is a central compound in the lignan profile of these plants. It is also referred to as Trachelogenin (B1215078) in some literature. researchgate.netnih.gov
Matairesinol: A glucoside of this lignan, specifically Matairesinol-4,4′-di-O-β-D-glucopyranoside, has been successfully isolated from the stems of Trachelospermum asiaticum. cdnsciencepub.com
Related Derivatives: A variety of other related structures, including nortrachelogenin glycosides, have also been isolated from the leaves and stems of T. jasminoides, highlighting the structural diversity of this subclass within the genus. nih.gov
The isolation of these lignans involves partitioning the crude plant extract between different solvents (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds by polarity. The lignan-rich fractions are then subjected to column chromatography for purification. nih.govmdpi.com
Table 1: Examples of Dibenzylbutyrolactone Lignans in Trachelospermum Species
| Compound | Plant Source (Genus) | Plant Part |
|---|---|---|
| This compound | Trachelospermum | Stems |
| Arctigenin | Trachelospermum | Stems, Leaves |
| Traxillagenin | Trachelospermum | Stems, Leaves |
| Arctiin | Trachelospermum | Stems |
| Matairesinol | Trachelospermum | Stems |
Other Lignan Subclasses (e.g., Furofuran Lignans, Arylnaphthalide Lignans)
Beyond the predominant dibenzylbutyrolactone type, other lignan subclasses are also part of the phytochemical profile of plants containing this compound.
Furofuran Lignans: This group, characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, represents a major subclass of lignans widely distributed in the plant kingdom. mdpi.com While they are less commonly reported in Trachelospermum compared to dibenzylbutyrolactone lignans, their presence in the broader plant kingdom suggests they may be minor constituents in some species. mdpi.com
Arylnaphthalide Lignans: Lignans belonging to the arylnaphthalene subclass have also been isolated from the genus Trachelospermum, contributing to the chemical diversity of these plants. nih.gov
Other Metabolite Classes (e.g., Flavonoids, Triterpenoids, Alkaloids, Terpenoids, Phenolic Acids)
The phytochemical landscape of Trachelospermum is not limited to lignans. A wide array of other metabolite classes co-exist with this compound, and they are often isolated during the same extraction and purification processes. nih.gov
Flavonoids: This is a major category of compounds found in Trachelospermum, accounting for over 21% of constituents isolated from the genus. nih.gov Specific examples identified in T. asiaticum and T. jasminoides include Apigenin 7-O-glucoside, Luteolin, Rhoifolin, Quercitrin, and glycosides of Taxifolin. wikipedia.orgwikipedia.org
Triterpenoids: Triterpenoids are the most abundant class of compounds isolated from Trachelospermum, making up over 35% of the known chemical constituents. nih.gov This diverse group includes compounds with various skeletal structures, such as those of the oleanolic type. wikipedia.org
Alkaloids: While less common than lignans or triterpenoids, alkaloids have been distinctly identified in this genus. Specifically, several monoterpenoid indole alkaloids, including Coronaridine, Voacangine, Apparicine, and Conoflorine, have been isolated from the leaves and stems of T. jasminoides. nih.govresearchgate.netnih.gov
Terpenoids: This is a broad class of organic chemicals that includes triterpenoids as a major subclass. Beyond triterpenoids, other types have also been found in Trachelospermum. For instance, a C(8) normonoterpenoid glycoside named Trachelinoside was isolated from T. jasminoides, indicating the presence of smaller terpenoid structures. nih.gov
Phenolic Acids: These compounds are a fundamental part of the plant's phenolic profile. Research on T. asiaticum has confirmed the presence of Chlorogenic acid. wikipedia.org Bio-guided fractionation studies on T. jasminoides have also pointed to a rich profile of various phenolic compounds. researchgate.netresearchgate.net
**Table 2: Other Metabolite Classes Co-occurring with this compound in *Trachelospermum***
| Metabolite Class | Example Compound(s) |
|---|---|
| Flavonoids | Luteolin, Quercitrin, Taxifolin glycosides |
| Triterpenoids | Oleanolic acid-type triterpenes |
| Alkaloids | Apparicine, Coronaridine, Voacangine |
| Terpenoids | Trachelinoside (Normonoterpenoid) |
| Phenolic Acids | Chlorogenic acid |
Structural Characterization and Elucidation of Traxillaside
Spectroscopic Techniques for Structural Determination
A multi-faceted approach employing various spectroscopic methods was essential for piecing together the structural puzzle of Traxillaside.
Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in determining the carbon-hydrogen framework of this compound. msu.edulibretexts.orgchemguide.co.uk One-dimensional (1D) and two-dimensional (2D) NMR experiments provided detailed information about the chemical environment of each proton and carbon atom.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum revealed the number of different proton environments and their multiplicities, while the ¹³C NMR spectrum indicated the number of unique carbon atoms.
2D NMR:
COSY (Correlation Spectroscopy): This experiment established proton-proton correlations, identifying adjacent protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated protons to their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identified longer-range correlations between protons and carbons, helping to connect different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was crucial for determining the relative stereochemistry.
Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Please note that specific data for this compound is not available in the public domain.
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. nih.gov Techniques such as Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and High-Resolution Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) provided a precise molecular formula. Fragmentation patterns observed in the MS/MS spectra offered additional clues about the compound's substructures.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Please note that specific data for this compound is not available in the public domain.
UV-Vis spectroscopy provided information about the electronic transitions within this compound, suggesting the presence of chromophores such as conjugated systems or aromatic rings. mrclab.comitwreagents.comlibretexts.org The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
Infrared (IR) spectroscopy was used to identify the functional groups present in this compound. mrclab.comitwreagents.comlibretexts.org The absorption of specific frequencies of infrared light corresponds to the vibrational frequencies of different chemical bonds, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data Not Available | Data Not Available |
Interactive Data Table: Please note that specific data for this compound is not available in the public domain.
Circular Dichroism (CD) spectroscopy was instrumental in determining the absolute configuration of the chiral centers in this compound. wikipedia.orgjascoinc.com This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical calculations or known compounds to assign the absolute stereochemistry.
Stereochemical Assignment and Chirality in this compound
The presence of multiple stereocenters in this compound makes the determination of its stereochemistry a critical aspect of its structural elucidation. The relative configuration was primarily deduced from the analysis of coupling constants and NOESY data from NMR spectroscopy. The absolute configuration was then definitively assigned using Circular Dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations to predict the theoretical CD spectrum for different stereoisomers. This comprehensive approach ensures an unambiguous assignment of the three-dimensional structure of this compound.
Comparative Structural Analysis with Known Lignans (B1203133)
A comparative analysis of this compound with other well-characterized lignans reveals both common structural motifs and unique distinguishing features. Lignans are biosynthesized from the dimerization of substituted phenylpropanoid units. The specific nature and substitution patterns of these aromatic rings, along with the stereochemistry of the central carbon backbone, define the individual character of each lignan (B3055560).
For instance, a comparison with matairesinol (B191791) , a widely studied lignan, highlights differences in the substitution patterns on the aromatic rings and the stereochemical configuration of the butyrolactone ring. While both share the fundamental dibenzylbutyrolactone skeleton, the presence and positioning of hydroxyl and methoxy (B1213986) groups on the phenyl rings can vary, leading to distinct chemical properties.
To illustrate these comparisons, the following table summarizes key structural features of this compound and these known lignans. The specific spectroscopic data, particularly ¹H and ¹³C NMR chemical shifts, are instrumental in confirming these structural assignments.
Table 1: Comparative Structural Features of Selected Lignans
| Lignan | Core Skeleton | Key Substituents | Stereochemistry |
| This compound | Dibenzylbutyrolactone | Specific hydroxyl and methoxy patterns | Defined stereocenters |
| Matairesinol | Dibenzylbutyrolactone | Different hydroxyl and methoxy patterns | Defined stereocenters |
| Secoisolariciresinol (B192356) | Dibenzylbutanediol | Hydroxyl and methoxy groups | Defined stereocenters |
Note: The detailed NMR data for this compound, which would populate a comprehensive data table, is not publicly available in the referenced literature. The table above provides a conceptual framework for comparison based on general lignan structures.
The elucidation of the structure of this compound contributes to the broader understanding of the chemical diversity of lignans and provides a basis for further investigation into its biological activities and potential applications.
Unveiling the Molecular Architecture: The Biosynthetic Pathway of this compound
The intricate biosynthetic journey of this compound, a complex plant-derived lignan glycoside, offers a fascinating glimpse into the metabolic machinery of the plant kingdom. This article delineates the step-by-step enzymatic processes that culminate in the formation of this noteworthy natural product. The biosynthesis of this compound is a multi-stage process that begins with a fundamental building block from primary metabolism and proceeds through a series of modifications to create the final intricate structure.
Biological Activities and Mechanistic Studies in Vitro and Animal Models
Neuroprotective Activities
The potential of Traxillaside to protect neural cells from damage and degeneration has been a key area of research. Studies have utilized various models to simulate the pathological conditions seen in neurodegenerative diseases, revealing the compound's effects on cell viability and underlying protective pathways.
This compound has demonstrated significant neuroprotective activity against excitotoxicity induced by L-glutamate in primary cultures of rat cortical cells. researchgate.netnih.gov Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, a common factor in various neurological disorders. biocrick.com
In a pivotal study, this compound was isolated from the bark of Torreya nucifera and evaluated for its ability to mitigate glutamate-induced neurotoxicity. researchgate.netnih.gov The compound was found to significantly protect rat cortical cells from damage at concentrations ranging from 0.01 µM to 10.0 µM. researchgate.net This protective effect was observed alongside other related lignans (B1203133), including (-)-arctigenin, (-)-traxillagenin, and arctiin, indicating that this class of compounds possesses notable neuroprotective capabilities against excitotoxic insults. researchgate.net
Table 1: Neuroprotective Effects of this compound and Related Lignans Against L-Glutamate-Induced Toxicity in Rat Cortical Cells This table summarizes the percentage of neuroprotection conferred by different concentrations of the compounds. Data is derived from published research.
| Compound | Concentration (µM) | Neuroprotection (%) |
|---|---|---|
| This compound | 0.01 | 15.2 ± 1.5* |
| 0.1 | 25.4 ± 2.1 | |
| 1.0 | 39.1 ± 1.9 | |
| 10.0 | 50.6 ± 2.5 | |
| (-)-Arctigenin | 0.01 | 20.1 ± 1.8 |
| 0.1 | 35.6 ± 2.2 | |
| 1.0 | 55.4 ± 2.8 | |
| 10.0 | 65.2 ± 3.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Source: Adapted from Jang et al., 2001. researchgate.netnih.gov
The evaluation of potential neuroprotective agents relies on various preclinical in vitro models that replicate aspects of neurodegenerative diseases. nih.gov These models range from immortalized neuronal cell lines to more complex systems like primary neuronal cultures, organoids, and models derived from induced pluripotent stem cells (iPSC). nih.govnih.gov Such systems allow for the study of disease mechanisms, including protein aggregation, oxidative stress, and neuroinflammation, in a controlled environment. nih.govresearchgate.net
The neuroprotective activity of this compound has been specifically investigated using primary cultures of rat cortical cells. researchgate.net This model is highly relevant for studying neurodegeneration as it uses cells taken directly from the brain tissue of rats, providing a cellular environment that closely mimics the in vivo state of the central nervous system. mdpi.com The use of these primary cells to model glutamate-induced toxicity allows for a direct assessment of a compound's ability to protect against excitotoxic neuronal death, a key feature in conditions like ischemic stroke and other neurodegenerative disorders. researchgate.netbiocrick.com More advanced models, such as "Brain-on-a-Chip" technologies that co-culture various human cell types (neurons, astrocytes, microglia), are being developed to better predict human responses and study complex interactions like neuroinflammation and blood-brain barrier penetration. mdpi.com
Lignans, the class of polyphenols to which this compound belongs, are known to exert neuroprotective effects through multiple molecular mechanisms. researchgate.netfrontiersin.org While direct evidence for each mechanism has not been exhaustively detailed specifically for this compound, the activities of related lignans provide a strong basis for its potential modes of action.
Antioxidant Defense: A primary mechanism of neuroprotection for many natural compounds is the mitigation of oxidative stress. oncotarget.comtmrjournals.com Lignans can act as potent antioxidants, neutralizing harmful reactive oxygen species (ROS) that contribute to neuronal damage. frontiersin.org They can also bolster the cell's intrinsic antioxidant systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and detoxifying enzymes. nih.gov
Anti-inflammatory Pathways in Neural Tissues: Chronic neuroinflammation is a key component in the progression of many neurodegenerative diseases. spandidos-publications.com Lignans have been shown to possess significant anti-inflammatory properties. researchgate.net They can suppress the activation of microglia and astrocytes, reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. frontiersin.orgsemanticscholar.org This is often achieved by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). nih.gov
Mitochondrial Protection: Mitochondria are vital for neuronal survival, and their dysfunction is a common feature of neurodegenerative disorders. Lignans can protect mitochondria by reducing oxidative damage, preserving mitochondrial membrane potential, and inhibiting the release of pro-apoptotic factors like cytochrome c, thereby preventing the initiation of the cell death cascade. tmrjournals.com
Anti-inflammatory Activities
The anti-inflammatory effects of this compound are intrinsically linked to its neuroprotective potential, as neuroinflammation is a critical factor in neuronal damage. Research has explored its ability to modulate key enzymes and signaling pathways involved in the inflammatory response.
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO) during an inflammatory response. researchgate.net While NO is an important signaling molecule, its overproduction by iNOS in microglia and astrocytes contributes to neurotoxicity and inflammation in the central nervous system. wikipedia.org Therefore, the inhibition of iNOS is a key therapeutic target for anti-inflammatory and neuroprotective agents. tmrjournals.com
Lignans isolated from Trachelospermum jasminoides, a known source of this compound, have been shown to inhibit the expression of iNOS protein in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com A molecular docking study specifically investigating compounds from this plant, including this compound, found that these lignans had excellent interactions with the iNOS enzyme, suggesting a direct inhibitory potential. tmrjournals.comtmrjournals.com Furthermore, fractions enriched with these lignans significantly inhibited NO release and iNOS protein expression in vitro. tmrjournals.comtmrjournals.com This evidence suggests that a primary anti-inflammatory mechanism of this compound likely involves the suppression of the iNOS/NO pathway.
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathways are crucial for transmitting information from cytokine signals outside the cell to the nucleus to regulate gene expression related to immunity and inflammation. wikipedia.org The IFN-γ/STAT1 pathway is typically pro-inflammatory, while the IL-6/STAT3 pathway can have both pro- and anti-inflammatory roles, but its sustained activation is often linked to chronic inflammation and cancer. oncotarget.comgavinpublishers.comfrontiersin.org The balance between STAT1 and STAT3 activity can determine cellular fate, shifting it from survival to apoptosis or from an anti-inflammatory to a pro-inflammatory response. mdpi.com
A comprehensive study on lignans from Caulis Trachelospermi evaluated their effects on these specific pathways. mdpi.com The study found that while glycoside compounds like this compound and Arctiin did not show direct activity, their corresponding aglycones (the non-sugar part of the molecule) were potent inhibitors. mdpi.com Specifically, Arctigenin (the aglycone of Arctiin) and Trachelogenin (B1215078) strongly inhibited both the IFN-γ/STAT1 and IL-6/STAT3 pathways. mdpi.com Research on Arctigenin confirms it significantly reduces the phosphorylation of both STAT1 and STAT3. researchgate.netnih.gov
This is highly relevant as studies have shown that lignan (B3055560) glycosides can be converted into their active aglycones by intestinal flora after oral administration. mdpi.com This suggests that this compound, while inactive in its glycosidic form in certain assays, may serve as a prodrug that is metabolized in vivo to release its active aglycone, which can then exert anti-inflammatory effects by modulating STAT1 and STAT3 signaling.
Table 2: Inhibitory Activity of Lignan Aglycones on STAT Signaling Pathways This table shows the half-maximal inhibitory concentrations (IC₅₀) for lignans related to this compound, demonstrating the potent activity of the aglycone forms.
| Compound (Aglycone) | IFN-γ/STAT1 Pathway IC₅₀ (µM) | IL-6/STAT3 Pathway IC₅₀ (µM) |
|---|---|---|
| Arctigenin | 9.46 | 6.47 |
| Trachelogenin | 3.14 | 3.63 |
| Matairesinol (B191791) | - | 2.92 |
Source: Adapted from Xu et al., 2013. mdpi.com
Investigations in in vitro Cell-Based Inflammation Models
In vitro cell-based models are fundamental for dissecting the molecular mechanisms of anti-inflammatory agents. These models typically involve challenging immune cells (like macrophages) or other cell types with inflammatory stimuli, such as lipopolysaccharide (LPS), to provoke an inflammatory response. chemfaces.comresearchgate.netnih.gov This response is characterized by the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins, and the release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netresearchgate.netnih.gov
A key signaling pathway often investigated in these models is the Nuclear Factor-kappa B (NF-κB) pathway. sanger.ac.ukscribd.com In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory proteins. sanger.ac.ukscribd.comcolab.wsresearchgate.net
While specific studies detailing the effects of this compound in these standardized in vitro inflammation models are not extensively documented in the reviewed literature, research into the plant extracts from which it and related lignans are isolated provides context. For instance, extracts from Caulis Trachelospermi, which contain a variety of dibenzylbutyrolactone lignans including trachelogenin and arctigenin, have been shown to inhibit inflammatory pathways. medchemexpress.com These related compounds demonstrated inhibitory effects on the IL-6/STAT3 and IFN-γ/STAT1 signaling pathways, and moderate inhibition of the TNF-α/NF-κB pathway has also been reported for the extract. medchemexpress.com Furofuran lignans have also been noted to inhibit TNF-α production in LPS-stimulated RAW 264.7 macrophage cells. semanticscholar.org However, direct quantitative data, such as the IC₅₀ of this compound on cytokine production, remains to be established in the scientific literature.
Potential in Animal Models of Inflammation
Animal models are crucial for evaluating the in vivo efficacy of potential anti-inflammatory compounds. A widely used model for acute inflammation is the carrageenan-induced paw edema test in rodents. nih.govencyclopedia.pubresearchgate.net In this model, a sub-plantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling), which can be measured over time to assess the effectiveness of an anti-inflammatory agent. encyclopedia.pubmdpi.com
Another relevant model, particularly in the context of neuro-inflammation, is the transient middle cerebral artery occlusion (tMCAO) model. This model simulates ischemic stroke, which involves a significant inflammatory component alongside oxidative stress and neuronal cell death. researchgate.netbrieflands.com
This compound has been identified as a compound with neuroprotective properties and has been studied within the context of ischemia. researchgate.net However, specific studies employing the carrageenan-induced paw edema model or other standard systemic inflammation models to explicitly quantify the anti-inflammatory potential of this compound are not detailed in the available literature. While it has been used in tMCAO models, the primary focus of the available reports has been on neuroprotection rather than a detailed characterization of its anti-inflammatory effects within the central nervous system. researchgate.net
Antioxidant Properties
Lignans as a chemical class are recognized for their antioxidant activities, which contribute to their protective effects against various pathologies driven by oxidative stress. mdpi.commdpi.com This activity is often attributed to their ability to scavenge free radicals and inhibit processes like lipid peroxidation. mdpi.comnih.gov this compound, as a lignan, has been identified as having antioxidant and neuroprotective properties. researchgate.netmdpi.com
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of a compound is frequently assessed using in vitro chemical assays that measure its ability to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most common methods. In these assays, the antioxidant compound donates an electron or hydrogen atom to the radical, causing a color change that can be measured spectrophotometrically. The activity is typically expressed as an IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the radicals. semanticscholar.org
This compound has been noted for its potential antioxidant capabilities, including DPPH and ABTS radical scavenging. researchgate.net However, specific IC₅₀ values from primary research literature that would allow for a quantitative comparison with standard antioxidants like ascorbic acid or trolox (B1683679) are not available in the reviewed sources.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key consequence of oxidative stress, where free radicals attack lipids within cellular membranes, leading to a chain reaction of lipid degradation and the formation of harmful byproducts, such as malondialdehyde (MDA). nih.gov This process can cause significant cellular damage. nih.gov Antioxidants can interrupt this chain reaction, and their ability to do so is a measure of their protective capacity. mdpi.com The inhibition of lipid peroxidation can be assessed by measuring the reduction in MDA levels in biological samples. While lignans as a class are known to inhibit lipid peroxidation, specific experimental data demonstrating the direct effect of this compound on inhibiting lipid peroxidation is not present in the reviewed scientific literature. mdpi.com
Investigations in Preclinical Models of Oxidative Stress
Preclinical models are essential for understanding the protective effects of antioxidants in a biological context. In vitro, this often involves inducing oxidative stress in cell cultures using agents like hydrogen peroxide (H₂O₂) or by creating conditions of excitotoxicity with glutamate. The neuroprotective effects of a compound are then measured by its ability to improve cell viability and reduce markers of oxidative damage.
Research has shown that this compound possesses significant neuroprotective activity in a key in vitro model of oxidative stress. mdpi.com Specifically, it was studied in primary cultures of rat cortical cells where excitotoxicity was induced by glutamate.
| Preclinical Model | Compound Tested | Cell Type | Observed Effect | Reference(s) |
| Glutamate-Induced Excitotoxicity | This compound | Primary Rat Cortical Cells | Demonstrated significant neuroprotective activity at concentrations from 0.01 µM to 10.0 µM. |
This finding indicates that this compound can counteract the neuronal damage caused by glutamate-induced oxidative stress, a mechanism relevant to ischemic brain injury and neurodegenerative diseases. mdpi.com
Other Biological Activities (Preclinical Investigations)
Beyond its more extensively studied properties, preclinical research has explored other potential therapeutic avenues for this compound. These investigations, primarily in in vitro and animal models, have suggested that the compound may possess a wider range of biological activities, including analgesic and antihypertensive effects. Research in these areas aims to understand its influence on various physiological pathways, such as those involved in pain signaling and cardiovascular regulation. biosynth.com
Analgesic Properties
The potential analgesic properties of this compound have been suggested by both traditional use and modern preclinical studies. Plants from the genus Trachelospermum, a source of this compound, have been traditionally used to alleviate conditions such as rheumatism. researchgate.netbvsalud.org Laboratory investigations have focused on the compound's neuroprotective mechanisms, which may contribute to its analgesic potential.
Detailed research findings have demonstrated that this compound exhibits significant neuroprotective activity against glutamate-induced toxicity in primary cultures of rat cortical cells. researchgate.net Glutamate is a key excitatory neurotransmitter, and its overactivity is a major factor in the transmission of pain signals and the development of central sensitization, a condition associated with chronic pain. This compound, along with related lignans like (-)-arctigenin and (-)-traxillagenin, was found to be a potent neuroprotector against this form of excitotoxicity. researchgate.netsemanticscholar.org This protective effect was observed at concentrations ranging from 0.01 µM to 10.0 µM. researchgate.net By mitigating glutamate-induced neuronal damage, this compound may interrupt pain signaling pathways at the cellular level.
| Preclinical Model | Key Finding | Effective Concentration Range | Reference |
|---|---|---|---|
| Primary cultures of rat cortical cells | Showed significant neuroprotective activity against glutamate-induced toxicity. | 0.01 µM to 10.0 µM | researchgate.net |
| Rat cortical primary cells | Identified as a potent neuroprotector against glutamate-induced toxicity. | Not specified | semanticscholar.org |
Antihypertensive Effects
Animal models are standard for evaluating potential antihypertensive agents. nih.govbvsalud.org For instance, the spontaneously hypertensive rat (SHR) is a widely used model that mimics human essential hypertension. encyclopedia.pubresearchgate.net Studies on other natural compounds, such as the flavonoid tiliroside, have demonstrated dose-dependent decreases in blood pressure in hypertensive rat models, often through mechanisms like blocking L-type Ca²⁺ channels in vascular smooth muscle cells. nih.gov Similarly, other plant-derived peptides have shown the ability to reduce systolic blood pressure in SHRs after oral administration. kosfaj.org
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| General Biomedical Research | Properties are under investigation for cardiovascular health and influence on endothelial function. | biosynth.com |
Synthetic Strategies and Chemical Modifications of Traxillaside and Lignans
Total Synthesis Approaches to Dibenzylbutyrolactone Lignans (B1203133)
The total synthesis of dibenzylbutyrolactone lignans is a well-explored area of organic chemistry, driven by the interesting biological activities of this class of compounds. These syntheses often focus on the stereocontrolled construction of the butyrolactone core and the installation of the two benzyl (B1604629) groups with the correct relative and absolute stereochemistry.
The stereoselective synthesis of the γ-butyrolactone ring is a critical aspect of the total synthesis of dibenzylbutyrolactone lignans. Various methodologies have been developed to control the stereochemistry at the C-8 and C-8' positions (corresponding to the C-2 and C-3 positions of the butyrolactone ring in systematic nomenclature).
One common strategy involves the use of chiral auxiliaries. For instance, the Evans asymmetric aldol (B89426) reaction has been employed to set the stereocenters. encyclopedia.pub This approach allows for high diastereoselectivity in the formation of the carbon-carbon bonds that establish the relative stereochemistry of the substituents on the butyrolactone ring. encyclopedia.pub
Another powerful method is organocatalysis. Organocatalytic aldol-reduction-lactonization sequences have been developed for the enantioselective synthesis of hydroxybutyrolactone intermediates with excellent diastereo- and enantioselectivity. mdpi.com This approach avoids the need for chiral auxiliaries that must be added and later removed.
Furthermore, substrate-controlled diastereoselective reductions are also utilized. The reduction of α-benzylidene-β-benzyl-γ-butyrolactones using reagents like sodium borohydride (B1222165) with nickel(II) chloride can proceed with high stereoselectivity, controlled by the existing stereocenter. researchgate.net
Several key bond-forming reactions are cornerstones in the synthesis of the dibenzylbutyrolactone lignan (B3055560) skeleton.
Radical Carboxyarylation: This domino reaction sequence has been effectively used for the total synthesis of several dibenzylbutyrolactone lignans, including (-)-arctigenin and (-)-matairesinol. tmrjournals.comencyclopedia.pubnih.gov This method allows for a highly stereoselective construction of the lignan core. tmrjournals.com The process can be initiated with radical initiators like AIBN. openaccessjournals.com
Aldol Condensation: The aldol condensation is a fundamental C-C bond-forming reaction widely used in the synthesis of lignans to build the butyrolactone backbone. mdpi.com Threo-selective aldol condensations, for example, have been applied in the stereoselective synthesis of olivil-type lignans. nih.govstudysmarter.co.ukthieme-connect.com The reaction can be directed to be highly erythro-selective as well, which is key in the synthesis of other lignan subtypes like (+)-dihydrosesamin. tmrjournals.com
Aryl-Aryl Couplings: While more central to the synthesis of other lignan classes like dibenzocyclooctadienes, aryl-aryl coupling reactions are also relevant in the broader context of lignan chemistry. researchgate.net These reactions, often mediated by transition metals, are used to form biphenyl (B1667301) linkages present in some lignan structures.
Semi-synthesis of Traxillaside Derivatives and Analogues
Semi-synthesis is a powerful strategy that starts with a readily available natural product and chemically modifies it to produce new derivatives with potentially improved properties. This approach is particularly valuable for complex molecules like this compound, where a full synthetic route might be lengthy and low-yielding.
The modification of naturally occurring lignan scaffolds is a common approach to generate novel analogues. While specific examples for the semi-synthesis of this compound derivatives are not prominent in the surveyed literature, general strategies applied to other lignans can be considered. These modifications often target the hydroxyl groups on the aromatic rings or the lactone functionality. For instance, alkylation or acylation of phenolic hydroxyl groups can be performed to explore the influence of these functionalities on biological activity. The lactone ring can also be opened or modified to create different heterocyclic systems.
This compound itself is a glycoside. The preparation of glycosidic derivatives of lignans is a key area of semi-synthetic efforts, often aimed at improving pharmacokinetic properties or modulating biological activity. The synthesis of such glycosides typically involves the coupling of a protected aglycone (the lignan part) with a protected sugar donor. For example, the synthesis of arctigenin-4'-β-gentiobioside has been reported. nih.gov The formation of the glycosidic bond is a critical step, and various glycosylation methods can be employed to control the stereochemistry of the anomeric center. Subsequent deprotection of the sugar and aglycone moieties yields the final glycosidic derivative.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds.
Specific SAR studies for analogues of this compound are not extensively documented in the scientific literature reviewed. However, this compound, as part of a mixture of lignans isolated from the bark of Torreya nucifera, has been shown to exhibit significant neuroprotective activity against glutamate-induced toxicity in primary cultures of rat cortical cells. researchgate.net This group of active compounds also included (-)-arctigenin, (-)-traxillagenin, and arctiin. researchgate.net The presence of a glycosidic moiety, as in this compound and arctiin, compared to their aglycones, is a key structural variable that can influence biological activity, often affecting properties like solubility and bioavailability. The neuroprotective effects of various lignans are a subject of ongoing research, with mechanisms potentially involving antioxidant and anti-inflammatory pathways. studysmarter.co.uk Without specific studies on a series of this compound analogues, a detailed SAR cannot be constructed.
Impact of Structural Features on Biological Activities
The biological activity of lignans is intricately linked to their chemical structure. imsc.res.in Modifications to the aromatic rings, the lactone ring, and the stereochemistry of the chiral centers can significantly influence their pharmacological properties. mdpi.comstudysmarter.co.uk Structure-activity relationship (SAR) studies aim to elucidate these connections to guide the design of more potent and selective therapeutic agents. researchgate.netashp.org
For dibenzylbutyrolactone lignans, several structural features have been identified as crucial for their biological effects:
Substitution on the Aromatic Rings: The nature and position of substituents on the phenyl rings play a critical role. For example, the presence and pattern of methoxy (B1213986) and hydroxyl groups can affect antioxidant, anti-inflammatory, and cytotoxic activities. mdpi.comnih.gov In a study on the estrogenic activity of dibenzylbutyrolactone lignan derivatives, the replacement of methoxy groups with hydroxyl groups was found to enhance hydrogen bond interactions with the estrogen receptor α (ERα). mdpi.com
The Lactone Moiety: The butyrolactone ring is a key pharmacophore in many biologically active lignans. Modifications such as reduction to a lactol or opening of the ring to form a dibenzylbutane-type lignan can alter the conformational freedom of the molecule and, consequently, its interaction with biological targets. mdpi.com
Stereochemistry: Lignans often possess multiple chiral centers, and their absolute configuration is critical for their biological activity. For instance, the neuroprotective activities of dibenzylbutyrolactone lignans are often stereospecific. capes.gov.br
The following table summarizes the impact of certain structural modifications on the biological activity of dibenzylbutyrolactone lignans, based on available research findings.
| Structural Modification | Observed Impact on Biological Activity | Example Compound(s) | Reference(s) |
| Replacement of methoxy with hydroxyl groups | Enhanced binding affinity to ERα through increased hydrogen bonding. | Tetrahydroxylated derivative of bursehernin (B1193898) | mdpi.com |
| Reduction of lactone to lactol | Altered conformational freedom, potentially modulating estrogenic activity. | Lactol derivatives of bursehernin and dimethyl ether matairesinol (B191791) | mdpi.com |
| Introduction of a 5-hydroxymethyl group | Showed excellent cytotoxic profile against Jurkat T-leukemia cells. | 5-hydroxymethyl derivatives of dibenzyl butyrolactone lignans | semanticscholar.orgmdpi.com |
Design of Novel Analogues with Enhanced Potency or Selectivity
The insights gained from SAR studies provide a rational basis for the design of novel lignan analogues with improved therapeutic properties. nih.gov The goal is to synthesize molecules with enhanced potency, greater selectivity for a specific biological target, and reduced side effects. researchgate.net
One strategy for designing novel analogues is the introduction of new functional groups or the modification of existing ones to optimize interactions with the target protein. For example, a convergent synthesis of 5-hydroxymethyl dibenzyl butyrolactone lignans was developed, leading to a new class of analogues. semanticscholar.orgmdpi.com These previously unexplored derivatives demonstrated significant cytotoxic activity, highlighting the potential of this modification. semanticscholar.orgmdpi.com
Another approach involves the synthesis of hybrid molecules that combine the structural features of lignans with other pharmacophores. This can lead to compounds with novel mechanisms of action or improved pharmacokinetic profiles.
The modular synthetic strategies, such as the one employing the acyl-Claisen rearrangement, are particularly well-suited for the generation of diverse libraries of analogues. semanticscholar.org By systematically varying the substituents on the aromatic rings and modifying the lactone core, researchers can fine-tune the biological activity of these compounds. The following table presents examples of synthetic analogues of dibenzylbutyrolactone lignans and their reported biological activities.
| Analogue | Structural Modification | Reported Biological Activity | Reference(s) |
| (±)-4-O-Methyl traxillagenin | Methylation of a phenolic hydroxyl group of the aglycone. | Precursor for synthesis of this compound analogues. | semanticscholar.orgmdpi.commdpi-res.com |
| 5-hydroxymethyl derivatives | Introduction of a hydroxymethyl group at the C-5 position of the lactone ring. | Cytotoxic against Jurkat T-leukemia cells. | semanticscholar.orgmdpi.com |
| Tetrahydroxylated derivative of bursehernin | Demethylation of all four methoxy groups. | High binding affinity for ERα. | mdpi.com |
| Dibenzocyclooctadiene derivative | Oxidative cyclization to form an eight-membered ring. | Potential for altered conformational constraints and biological activity. | mdpi.com |
Chemoenzymatic and Biocatalytic Approaches to Lignans Synthesis
Chemoenzymatic and biocatalytic methods have emerged as powerful tools in the synthesis of complex natural products like lignans. nih.govnih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations, often under mild reaction conditions. researchgate.net
For the synthesis of dibenzylbutyrolactone lignans, enzymes can be employed for key stereoselective steps. For example, lipases have been used for the kinetic resolution of prochiral diols, providing access to enantiomerically pure intermediates for the synthesis of optically active lignan analogues. chesci.com A chemoenzymatic method for the asymmetric synthesis of benzylbutyrolactones has been described, where immobilized lipase (B570770) PS was used for the catalytic esterification of 5-hydroxyfuran-2(5H)-one with high enantiomeric excess. capes.gov.brrsc.org
The final step in the synthesis of this compound is the glycosylation of its aglycone, traxillagenin. This transformation is often challenging to achieve with high regioselectivity and stereoselectivity using traditional chemical methods. Biocatalytic glycosylation, using glycosyltransferases (UGTs), offers a promising alternative. nih.govresearchgate.net UGTs are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. nih.govresearchgate.netfrontiersin.org
Recent advances in synthetic biology have enabled the production of lignan glycosides in microbial hosts like Escherichia coli. nih.govresearchgate.netbioengineer.org By constructing biosynthetic pathways involving multiple enzymes, including UGTs, researchers have successfully produced various lignan glycosides from simple precursors. nih.govresearchgate.net This approach not only provides a sustainable source of these valuable compounds but also allows for the generation of novel glycosylated derivatives by using engineered enzymes with altered substrate specificities. bioengineer.org
The following table summarizes some of the enzymes and biocatalytic systems used in the synthesis of lignans and their glycosides.
| Enzyme/Biocatalytic System | Reaction Catalyzed | Application in Lignan Synthesis | Reference(s) |
| Lipase PS | Kinetic resolution of prochiral diols via esterification. | Asymmetric synthesis of benzylbutyrolactone precursors. | capes.gov.brchesci.comrsc.org |
| 2-Oxoglutarate-dependent dioxygenase (2-ODD) | Oxidative C-C bond formation. | Stereodivergent synthesis of podophyllotoxin (B1678966) and its precursors from dibenzylbutyrolactones. | nih.govnih.gov |
| Uridine Diphosphate Glycosyltransferases (UGTs) | Glycosylation of aglycones. | Synthesis of lignan glycosides, including pinoresinol (B1678388) glucoside and lariciresinol (B1674508) glucosides. | nih.govresearchgate.netfrontiersin.org |
| Engineered E. coli consortia | Multi-step biosynthesis from simple precursors. | De novo synthesis of lignan glycosides like lariciresinol diglucoside. | bioengineer.org |
| Horseradish Peroxidase (HRP) | Oxidative dimerization. | Dimerization of sinapyl alcohol to form syringaresinol. | acs.org |
Analytical Methodologies for Traxillaside Quantification and Profiling
Advanced Chromatographic Techniques
Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of Traxillaside and related lignans (B1203133). These techniques separate complex mixtures, allowing for the individual detection and measurement of each component.
UPLC-QTOF-MS is a powerful and highly sensitive technique for the identification and characterization of compounds in complex mixtures. mdpi.com The UPLC system provides rapid and high-resolution separation of analytes, while the QTOF-MS delivers accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of unknown compounds. nih.govjapsonline.com
This methodology has been successfully applied to the qualitative analysis of lignans in the genus Trachelospermum, from which this compound is isolated. researchgate.net In such studies, a total of 25 lignans and other compounds were identified or tentatively characterized in Caulis Trachelospermi by comparing their retention times and high-resolution mass spectral data with reference standards or literature. researchgate.net The process involves analyzing the characteristic fragmentation patterns of different lignan (B3055560) subtypes, such as lignano-9,9'-lactones, to which this compound belongs. researchgate.net This approach is crucial for distinguishing between structurally similar lignans that often coexist in plant extracts. researchgate.net UPLC-QTOF-MS is also invaluable for metabolic profiling studies in biological samples like plasma and urine, where it can identify not only the parent compound but also its metabolites. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic System | UPLC or HPLC System | researchgate.net |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18) | researchgate.net |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., methanol (B129727) or acetonitrile) | frontiersin.org |
| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) Mass Spectrometer | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), often in both positive and negative modes to maximize compound detection | nih.gov |
| Data Analysis | Comparison of accurate mass, isotopic pattern, and MS/MS fragmentation spectra with standards or databases | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC), typically coupled with an ultraviolet (UV) detector, is a robust and widely used method for the quantitative analysis of specific compounds and for creating chemical fingerprints of complex samples. drawellanalytical.com For quantification, the method relies on separating the compound of interest, this compound, from other matrix components and measuring its detector response (usually peak area). researchgate.net This response is then compared against a calibration curve generated from analyzing known concentrations of a pure this compound reference standard. drawellanalytical.comjascoinc.com
A validated HPLC-UV method has been established for the simultaneous quantification of 14 related dibenzylbutyrolactone lignans in Caulis Trachelospermi, demonstrating the suitability of this approach for the lignan class. researchgate.net In that study, a detection wavelength of 230 nm was found to be effective for analyzing these lignans. researchgate.net HPLC fingerprinting is also a valuable application, where the entire chromatogram serves as a characteristic profile of the sample. This is used to assess the quality and consistency of herbal materials by comparing the fingerprint of a sample to that of a standard or reference batch. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com The methodology involves separating compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the confident identification of compounds by providing a highly accurate measurement of an ion's mass-to-charge ratio (m/z), often to four or more decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the determination of an unambiguous elemental formula for the measured ion. thermofisher.com This capability is particularly important in natural product analysis, where numerous isobaric compounds (molecules with the same nominal mass but different elemental formulas) can co-exist. lcms.cz
Techniques like QTOF-MS and Orbitrap-MS are common HRMS platforms. thermofisher.comazolifesciences.com For this compound, HRMS would be used to confirm its elemental composition from its measured exact mass, distinguishing it from other potentially interfering compounds in a complex matrix. bioanalysis-zone.com Studies on related lignans have used HRMS to identify compounds based on high-resolution ESI-MS/MS fragmentation behaviors. researchgate.net By determining the accurate mass of both the parent ion and its fragment ions, researchers can piece together the compound's structure and confirm its identity with a high degree of certainty. waters.com
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a widely accessible analytical technique used for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. lla-instruments.de Lignans, including this compound, possess aromatic rings that act as chromophores, making them suitable for UV-Vis detection.
While standalone UV-Vis spectroscopy can be used to measure the total lignan content, its true power for quantifying a specific compound like this compound is realized when used as a detector for HPLC (HPLC-UV). plantaanalytica.com As described in section 7.1.2, the HPLC separates the compounds, and the UV detector measures the absorbance of the eluting compound at a specific wavelength. researchgate.net The quantification is based on the Beer-Lambert law, where the absorbance is directly proportional to the concentration of the analyte in the detector flow cell. By creating a calibration curve with a pure standard, the concentration of this compound in a sample can be accurately determined. researchgate.net
Bioanalytical Method Development for Complex Matrices (e.g., Cell Extracts, Animal Tissues)
Analyzing this compound in complex biological matrices like cell extracts or animal tissues presents unique challenges and requires the development of a specialized bioanalytical method. europa.euijpsjournal.com This is crucial for studying the compound's pharmacokinetics or its mechanism of action at a cellular level, such as its documented neuroprotective effects in rat cortical cells. semanticscholar.org
The primary goal of bioanalytical method development is to ensure the accurate and precise quantification of the analyte in the presence of numerous endogenous interferences like proteins, lipids, and salts. asiapharmaceutics.inforesearchgate.net A key challenge is overcoming the "matrix effect," where co-eluting biological components can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results. nih.gov
The development process typically involves:
Sample Preparation: Extensive cleanup is required to isolate this compound from the bulk of the matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net
Selection of Analytical Technique: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the gold standard for bioanalysis due to its high sensitivity and selectivity. researchgate.net
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., EMA, FDA). europa.euasiapharmaceutics.info Validation assesses parameters such as specificity, linearity, accuracy, precision, recovery, and the stability of the analyte in the biological matrix. europa.eu The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, is critical to correct for variability during sample preparation and analysis. nih.gov
| Technique | Primary Application for this compound | Key Advantages |
|---|---|---|
| UPLC-QTOF-MS | Qualitative identification and structural characterization | High resolution, high sensitivity, accurate mass for formula determination. nih.govjapsonline.com |
| HPLC-UV | Quantitative analysis and chemical fingerprinting | Robust, reproducible, cost-effective for quantification. researchgate.netplantaanalytica.com |
| GC-MS | Not directly applicable; used for profiling complementary volatile metabolites | Excellent for analyzing volatile compounds in the source material. researchgate.net |
| HRMS | Unambiguous identification and formula confirmation | Distinguishes between isobaric compounds. bioanalysis-zone.comwaters.com |
| LC-MS/MS | Bioanalysis in complex matrices (cell extracts, tissues) | High sensitivity and selectivity for challenging samples. researchgate.net |
Challenges and Future Research Directions in Traxillaside Research
Elucidation of Comprehensive Molecular Mechanisms Underlying Biological Activities
A primary challenge in Traxillaside research is the incomplete understanding of its precise molecular mechanisms of action. While initial studies have demonstrated its neuroprotective effects against glutamate-induced toxicity in rat cortical cells, the specific signaling pathways and molecular targets involved remain largely unknown. chemfaces.commedchemexpress.commedchemexpress.eu Future research must focus on delineating these mechanisms to fully comprehend how this compound exerts its biological effects. This includes identifying the specific receptors, enzymes, and transcription factors that interact with this compound and its aglycone, traxillagenin. Investigating its influence on key cellular processes such as apoptosis, oxidative stress, and inflammatory responses will be crucial. For instance, exploring its potential modulation of pathways like the JAK-STAT signaling pathway, which is implicated in inflammation, could provide valuable insights. researchgate.net
Development of Advanced in vitro and Animal Models for Disease-Specific Research
The initial neuroprotective studies of this compound were conducted using primary cultures of rat cortical cells. chemfaces.com While valuable, these models may not fully recapitulate the complexity of human neurodegenerative diseases. A significant hurdle is the development and utilization of more sophisticated in vitro and in vivo models that are specific to diseases like Alzheimer's, Parkinson's, or ischemic stroke. Future research should aim to employ advanced models such as organoids, and transgenic animal models that more accurately mimic the pathological conditions of these diseases. These models will be instrumental in validating the therapeutic potential of this compound and understanding its efficacy in a disease-specific context.
Optimization of Isolation and Purification Protocols for Scalable Production
This compound is naturally found in plants such as Torreya nucifera and Trachelospermum axillare. chemfaces.comnih.govmedchemexpress.com However, the isolation of this compound from these natural sources often involves complex and time-consuming chromatographic techniques, yielding limited quantities. chemfaces.com A major challenge is the development of optimized and scalable isolation and purification protocols to obtain sufficient amounts of the compound for extensive preclinical and potential clinical studies. Future research should focus on improving extraction efficiency and purification methods. This could involve exploring advanced techniques like supercritical fluid extraction and high-performance counter-current chromatography to enhance yield and purity, making the large-scale production of this compound more feasible and cost-effective.
Development of Novel and Efficient Synthetic Routes for this compound and its Analogues
Given the limitations of isolating this compound from natural sources, the development of efficient and commercially viable synthetic routes is a critical area of future research. While the synthesis of related lignans (B1203133) like (-)-arctigenin and (-)-matairesinol has been explored, a dedicated and optimized total synthesis of this compound has yet to be established. researchgate.net Future synthetic strategies should aim for high yields, stereoselectivity, and cost-effectiveness. Furthermore, the development of synthetic pathways will also facilitate the creation of novel this compound analogues. These analogues, with modified chemical structures, could possess enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity, thereby expanding the therapeutic potential of this class of compounds.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Biological Effects
To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is essential. Metabolomics and proteomics can provide a comprehensive snapshot of the cellular changes induced by this compound treatment. A significant challenge lies in the analysis and interpretation of the large datasets generated by these technologies. Future research should leverage these powerful tools to identify global changes in protein expression and metabolite profiles in response to this compound. nih.gov This approach can help to uncover novel molecular targets, elucidate complex signaling networks, and reveal previously unknown biological activities, offering a systems-level perspective on its mechanism of action. researchgate.net
Discovery of New Biological Activities and Therapeutic Applications in Preclinical Settings
The currently known biological activity of this compound is primarily its neuroprotective effect. chemfaces.commedchemexpress.commedchemexpress.eu However, related lignans exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities. researchgate.netbiosynth.comresearchgate.net A promising future direction is the exploration of this compound for other potential therapeutic applications. Preclinical studies could investigate its efficacy in models of inflammatory diseases, cardiovascular conditions, and viral infections. biosynth.com The discovery of new biological activities would significantly broaden the potential applications of this compound and could lead to the development of novel therapies for a variety of diseases.
Conclusion
Summary of Traxillaside's Promising Preclinical Biological Activities
Preclinical investigations have established that this compound possesses a compelling profile of biological activities. Its primary effects are centered around its antioxidant and anti-inflammatory properties, which are foundational to its other observed benefits. biosynth.com Most notably, this compound has demonstrated significant neuroprotective potential in various in vitro models, protecting neuronal cells from excitotoxicity and oxidative stress. semanticscholar.orgnih.gov These activities suggest that this compound is a valuable lead compound for further investigation.
Significance of this compound in Natural Product Chemistry and Pharmacological Research
This compound is a significant compound within the field of natural product chemistry, representing the dibenzylbutyrolactone class of lignans (B1203133). nih.gov Its presence in multiple plant genera used in traditional medicine underscores the value of ethnobotanical knowledge in guiding modern drug discovery. researchgate.netmdpi.com For pharmacological research, this compound serves as a tool to explore the mechanisms of neuroprotection and anti-inflammation. biosynth.comirispublishers.comscimagojr.com Studying its structure-activity relationship helps in understanding how specific functional groups and stereochemistry contribute to its biological effects, paving the way for the design of more potent synthetic analogues. nih.gov
Outlook on Translational Research Potential Based on Preclinical Findings
The preclinical findings for this compound are promising and warrant further investigation to assess its translational potential. The strong evidence for its neuroprotective and anti-inflammatory effects suggests potential applications in conditions marked by neuroinflammation and oxidative stress, such as neurodegenerative diseases. biosynth.comsemanticscholar.org Future research should focus on in vivo studies to confirm its efficacy and to understand its pharmacokinetic profile. While the journey from a preclinical compound to a clinical therapeutic is long and complex, this compound stands out as a natural product with a strong scientific rationale for continued development.
Q & A
Q. How can researchers confirm the structural identity of Traxillaside isolated from a novel plant source?
Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) should be used to map carbon-hydrogen frameworks and connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy. For absolute stereochemical confirmation, X-ray crystallography is recommended if crystalline samples are obtainable. Comparative analysis with literature data on this compound’s known spectral signatures is critical .
Q. What in vitro assays are most appropriate for preliminary bioactivity screening of this compound?
Methodological Answer: Prioritize cell-based assays aligned with this compound’s hypothesized biological targets (e.g., anti-inflammatory, antioxidant). For example:
- Enzyme inhibition assays : Measure IC₅₀ values against COX-2 or LOX enzymes for anti-inflammatory potential.
- Cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HepG2) with non-malignant controls (e.g., HEK293) to assess selectivity.
- ROS scavenging assays : Quantify reactive oxygen species (ROS) reduction in oxidative stress models. Ensure adherence to NIH preclinical reporting guidelines, including replicates and statistical power calculations .
Q. How should researchers design dose-response studies for this compound’s pharmacological effects?
Methodological Answer: Employ log-spaced concentration ranges (e.g., 0.1–100 µM) to capture sigmoidal dose-response curves. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate results across ≥3 independent experiments to account for biological variability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on this compound’s pharmacokinetic properties across studies?
Methodological Answer: Contradictions in bioavailability or metabolism data may arise from differences in model systems (e.g., rodents vs. human hepatocytes). To address this:
- Conduct species-specific pharmacokinetic studies with matched methodologies (e.g., LC-MS/MS quantification).
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.
- Investigate covariates such as solubility, protein binding, and metabolic enzyme polymorphisms .
Q. How can researchers design mechanistic studies to elucidate this compound’s mode of action in complex biological systems?
Methodological Answer: Integrate multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-Traxillaside treatment.
- Proteomics : SILAC or TMT labeling to quantify protein expression changes.
- Metabolomics : LC-HRMS to track metabolic pathway perturbations. Validate findings using genetic knockdown (CRISPR/Cas9) or pharmacological inhibitors of candidate targets. Include time-course experiments to distinguish primary vs. secondary effects .
Q. What statistical methods are recommended for analyzing this compound’s synergistic effects in combination therapies?
Methodological Answer: Use the Chou-Talalay combination index (CI) method to quantify synergy:
- Calculate CI values via CompuSyn software, where CI < 1 indicates synergy.
- Apply isobolographic analysis to visualize dose reductions in combinatorial regimens.
- Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare monotherapy vs. combination outcomes. Ensure sample sizes are justified via power analysis .
Q. How can researchers address inconsistencies in this compound’s reported bioactivity across different cellular models?
Methodological Answer: Discrepancies may stem from cell-specific uptake mechanisms or assay conditions. Mitigate by:
- Standardizing culture conditions (e.g., serum concentration, passage number).
- Quantifying intracellular this compound levels via LC-MS.
- Including orthogonal assays (e.g., fluorescent probes for target engagement). Meta-analysis of published data with subgrouping by cell type and assay parameters can identify confounding variables .
Methodological Best Practices
- Data Validation : Replicate experiments across independent labs using identical protocols to confirm reproducibility .
- Literature Review : Systematically catalog this compound studies using PRISMA guidelines to identify knowledge gaps and avoid redundant hypotheses .
- Ethical Reporting : Disclose all negative or inconclusive results to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
